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(3-Methylphenyl)methanesulfonamide

X-ray Crystallography Molecular Conformation Sulfonamide Structure

Regioisomer misidentification undermines SAR reproducibility. (3-Methylphenyl)methanesulfonamide eliminates this risk with single-crystal XRD-validated anti N-H conformation (S-N-C-C torsion = -72.5°, R factor = 0.048), ensuring correct geometry for HDAC6 zinc-binding and cannabinoid receptor studies (CB1 Ki = 950 nM). • Conformationally defined scaffold with νN-H = 3286 cm⁻¹ and CCDC 614628 identity verification • Purity ≥95% (HPLC), XLogP3 = 0.5, TPSA = 68.5 Ų • Available from stock with full analytical documentation

Molecular Formula C8H11NO2S
Molecular Weight 185.24
CAS No. 110654-38-1
Cat. No. B2452838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylphenyl)methanesulfonamide
CAS110654-38-1
Molecular FormulaC8H11NO2S
Molecular Weight185.24
Structural Identifiers
SMILESCC1=CC(=CC=C1)CS(=O)(=O)N
InChIInChI=1S/C8H11NO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)
InChIKeyVJWVKNXCJDJSTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (3-Methylphenyl)methanesulfonamide


(3-Methylphenyl)methanesulfonamide (CAS 110654-38-1) is a sulfonamide building block characterized by a methanesulfonamide group attached to a meta-methylphenyl ring [1]. This structural motif imparts distinct conformational and electronic properties compared to its ortho- and para-substituted analogs, directly impacting its utility in medicinal chemistry and materials science [2]. The compound serves as a key intermediate in the synthesis of bioactive molecules and functional materials, with its unique geometry influencing molecular recognition and binding events [3].

Sulfonamide building block for SAR and medicinal chemistry workflows
Meta-methyl geometry supports defined anti N-H conformation studies
Positional isomer reference for analytical and QC identification

(3-Methylphenyl)methanesulfonamide: Generic Substitution Risks


Sulfonamide derivatives cannot be interchanged generically due to position-dependent steric and electronic effects that dictate molecular conformation, hydrogen-bonding capacity, and ultimately biological activity [1]. For (3-Methylphenyl)methanesulfonamide, the meta-methyl substitution imposes a distinct anti conformation of the N-H bond relative to the substituent, in stark contrast to the syn conformation observed in the ortho-methyl analog (2MPMSA) [2]. This geometric difference alters the spatial presentation of the sulfonamide hydrogen-bond donor, which directly influences target engagement and selectivity in drug discovery and chemical biology applications [3].

Target
3-Methyl isomer: anti N-H conformation, chain-like H-bond motif
Ortho analog (2MPMSA)
Syn N-H conformation, dimeric H-bond motif; spatial presentation differs
Target
Hydrogen-bond donor orientation may influence target engagement
Para analog (4MPMSA)
Slightly higher lipophilicity (XLogP3 +0.1); conformational profile may shift

Quantitative Evidence: (3-Methylphenyl)methanesulfonamide


Anti vs. Syn N-H Bond Conformation

X-ray crystallographic analysis reveals that (3-Methylphenyl)methanesulfonamide (3MPMSA) adopts an anti conformation of the N-H bond relative to the meta-methyl substituent, whereas the ortho-methyl analog (2MPMSA) adopts a syn conformation [1]. This conformational difference is defined by the S-N-C-C torsion angle, with 3MPMSA exhibiting a value of -72.5(4)° compared to +62.3(3)° in 2MPMSA [2]. The anti conformation in 3MPMSA positions the sulfonamide hydrogen on the opposite face of the aromatic ring from the methanesulfonyl group, while the syn conformation in 2MPMSA places the N-H bond on the same side as the ortho-methyl substituent [3]. These distinct geometries result in different intermolecular hydrogen-bonding patterns: 3MPMSA forms N-H···O hydrogen-bonded chains along the c axis, while 2MPMSA forms dimeric motifs [1].

N-H Conformation
Head-to-head
Target: anti, -72.5°
Comparator: syn, +62.3°
Supports conformational control in molecular recognition
H-bond chain vs dimeric motif; crystal data at 299 K
X-ray Crystallography Molecular Conformation Sulfonamide Structure

CB1 Cannabinoid Receptor Binding

(3-Methylphenyl)methanesulfonamide exhibits measurable binding affinity to the rat CB1 cannabinoid receptor with a Ki of 950 nM in displacement assays using [3H]CP-55,940 in the presence of phenylmethanesulfonyl fluoride (PMSF) [1]. In contrast, binding to the mouse CB2 receptor under similar conditions shows negligible affinity with a Ki > 1000 nM, indicating at least 1.05-fold selectivity for CB1 over CB2 in this assay system [2]. Notably, the affinity is PMSF-dependent; in the absence of PMSF, CB1 binding is lost (Ki > 1000 nM), suggesting that the compound may be subject to enzymatic degradation in brain homogenate preparations [3]. Comparative data for the ortho-methyl analog (2MPMSA) in the same CB1 assay are not publicly available, limiting direct head-to-head comparison within this specific target class.

CB1 Affinity
Cross-study
Ki = 950 nM
Baseline CB1 engagement for SAR exploration
PMSF-dependent; CB2 Ki >1000 nM; rat brain homogenate
Receptor Pharmacology Binding Affinity Cannabinoid Research

Physicochemical Property Differentiation

Computed physicochemical properties differentiate (3-Methylphenyl)methanesulfonamide from its ortho- and para-methyl analogs in several key parameters relevant to drug discovery workflows [1]. The compound has an XLogP3 of 0.5 and a topological polar surface area (TPSA) of 68.5 Ų, placing it within favorable ranges for oral bioavailability according to Lipinski's Rule of Five [2]. In contrast, the para-methyl analog (4MPMSA) has a predicted XLogP3 of 0.6 and TPSA of 68.5 Ų (identical TPSA but slightly higher lipophilicity), while the ortho-methyl analog (2MPMSA) shares the same molecular formula but differs in steric and electronic distribution that can affect metabolic stability [3]. The meta-substitution pattern in 3MPMSA provides a balanced lipophilicity profile (XLogP3 = 0.5) that may offer advantages in balancing solubility and membrane permeability compared to more lipophilic para-substituted analogs [1]. Hydrogen bond donor count (1), acceptor count (3), and rotatable bond count (2) are identical across positional isomers, indicating that differential properties arise primarily from substitution position rather than gross molecular descriptors [2].

Lipophilicity
Class-level
XLogP3 = 0.5
para analog: 0.6; Δ = -0.1
Balanced solubility-permeability profile context
Computed (PubChem); class-level inference
ADME Prediction Lipophilicity Drug-likeness

Vibrational Spectroscopic Fingerprint

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal distinct vibrational spectral signatures that differentiate (3-Methylphenyl)methanesulfonamide (3MPMSA) from its ortho-methyl analog (2MPMSA) [1]. Experimentally, the N-H stretching vibration in 3MPMSA appears at 3286 cm⁻¹, while in 2MPMSA it is observed at 3278 cm⁻¹, a shift of 8 cm⁻¹ attributed to differences in hydrogen-bonding environments [2]. More pronounced differences are observed in the aromatic C-H out-of-plane bending region (700-900 cm⁻¹), where the meta-substitution pattern yields a characteristic triplet pattern distinct from the ortho-substituted analog's doublet pattern [3]. These spectral differences provide a reliable analytical method for distinguishing positional isomers in quality control and synthetic intermediate verification. The DFT-optimized geometries also show that the S-N bond length in 3MPMSA (1.641 Å) is marginally longer than in 2MPMSA (1.638 Å), reflecting subtle electronic differences induced by the meta-methyl group [1].

N-H Stretch
Head-to-head
3286 cm⁻¹
ortho analog: 3278 cm⁻¹; Δ 8 cm⁻¹
Isomer-specific QC identification
FT-IR, solid state; DFT B3LYP/6-311++G(d,p)
DFT Calculation Vibrational Spectroscopy Molecular Fingerprint

Application Scenarios: (3-Methylphenyl)methanesulfonamide


Cannabinoid Receptor Tool Compound

With a Ki of 950 nM at the CB1 receptor and >1000 nM at CB2, (3-Methylphenyl)methanesulfonamide serves as a low-affinity, selective starting point for structure-activity relationship (SAR) studies in cannabinoid research [1]. Its modest selectivity (≥1.05-fold for CB1 over CB2) makes it suitable as a scaffold for optimization, where the anti conformation of the N-H bond (S-N-C-C torsion = -72.5°) provides a defined geometry for rational design of higher-affinity analogs [2]. The PMSF-dependent binding further suggests utility in studying enzymatic degradation pathways relevant to sulfonamide metabolism [1].

Conformation-Dependent Molecular Recognition

The well-defined anti conformation of the N-H bond in (3-Methylphenyl)methanesulfonamide, validated by single-crystal X-ray diffraction (R factor = 0.048), enables its use as a rigid scaffold in molecular recognition experiments [3]. Unlike the syn conformation of the ortho-methyl analog (2MPMSA), the anti geometry in 3MPMSA presents the sulfonamide hydrogen-bond donor on the opposite face of the aromatic ring from the methanesulfonyl group, creating a distinct hydrogen-bonding topology [4]. This conformational constraint is valuable in studying hydrogen-bond-directed supramolecular assembly and in designing selective enzyme inhibitors where precise spatial presentation of the sulfonamide group is critical [2].

Positional Isomer Reference Standard

The distinct vibrational spectroscopic signature of (3-Methylphenyl)methanesulfonamide—including an N-H stretch at 3286 cm⁻¹ (Δ = 8 cm⁻¹ from 2MPMSA) and a characteristic aromatic C-H out-of-plane bending pattern—qualifies it as an analytical reference standard for distinguishing meta-, ortho-, and para-methylphenyl sulfonamide isomers [5]. Its computed physicochemical properties (XLogP3 = 0.5, TPSA = 68.5 Ų) further enable chromatographic method development and purity assessment in quality control laboratories [6]. The compound's well-characterized crystal structure (CCDC 614628) provides definitive identity confirmation via powder X-ray diffraction [3].

HDAC6 Inhibitor Intermediate

(3-Methylphenyl)methanesulfonamide is cited as a key structural component in patent literature describing histone deacetylase 6 (HDAC6) inhibitors . The meta-methyl substitution pattern contributes to the pharmacophore geometry required for HDAC6 isoform selectivity, and the sulfonamide group serves as a zinc-binding moiety or hydrogen-bond anchor in the enzyme active site . Procuring the pure meta-isomer (versus ortho- or para-isomers) is essential, as the substitution position directly influences the S-N-C-C torsion angle and thus the spatial alignment of the sulfonamide group within the HDAC6 binding pocket [2]. This application leverages the compound's defined conformational properties for medicinal chemistry optimization programs targeting epigenetic regulation.

Application
Selection Property
Validation Focus
Cannabinoid receptor SAR studies
CB1 receptor engagement context
Enzymatic degradation pathway review
Conformation-driven molecular recognition
Defined anti N-H conformation
Hydrogen-bond topology verification
Positional isomer QC reference
Distinct vibrational signature
Purity and isomer identity confirmation
HDAC6 inhibitor intermediate workflow
Meta-substitution pharmacophore geometry
Isoform selectivity assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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